molecular formula C21H22FN5O3S B2569061 6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 1013775-02-4

6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one

Cat. No.: B2569061
CAS No.: 1013775-02-4
M. Wt: 443.5
InChI Key: HAPLPJWOJVSQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C21H22FN5O3S and its molecular weight is 443.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one represents a novel class of thiazolo-pyrimidine derivatives that have garnered attention due to their potential biological activities, particularly as kinase inhibitors and in cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The structural complexity of this compound includes a thiazolo-pyrimidine core linked to a morpholino group and a fluorophenyl substituent. This unique configuration is believed to contribute to its biological activity.

Research indicates that compounds similar to this structure often act as kinase inhibitors , targeting specific pathways involved in cell proliferation and survival. The presence of the 4-fluorophenyl moiety enhances interactions with biological targets, potentially increasing potency and selectivity.

Anticancer Activity

Recent studies have evaluated the anticancer properties of thiazolo-pyrimidine derivatives. For instance, derivatives exhibiting similar structures have been tested against various cancer cell lines. The results indicated that these compounds can induce apoptosis in cancer cells through multiple pathways:

  • Cell Cycle Arrest : Compounds were shown to cause G1 or G2/M phase arrest in treated cells.
  • Apoptosis Induction : Increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins were observed.

In vitro studies demonstrated that these compounds exhibit significant cytotoxicity against human cancer cell lines such as U937 (human histocytic lymphoma) and MDA-MB-231 (breast cancer) with IC50 values ranging from 10 to 50 µM .

Kinase Inhibition

The compound has been identified as a potent inhibitor of several kinases involved in oncogenic signaling pathways. For example:

  • Inhibition of PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. Compounds similar to this one have demonstrated the ability to inhibit key enzymes in this pathway, leading to reduced cell viability.
  • Selectivity : Studies suggest that the compound exhibits selectivity against certain kinases while sparing others, which is essential for minimizing side effects during therapy .

Case Studies

  • Study on U937 Cell Line : A derivative with structural similarities showed an IC50 of 35 µM against U937 cells. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
  • In Vivo Efficacy : In animal models, administration of similar thiazolo-pyrimidine derivatives resulted in significant tumor reduction compared to control groups. Histological analysis revealed decreased proliferation markers in treated tissues .

Data Tables

Activity TypeCell LineIC50 (µM)Mechanism
AnticancerU93735Apoptosis via mitochondrial pathway
Kinase InhibitionPI3K/Akt20Inhibition of signaling pathway
AntiproliferativeMDA-MB-23140Cell cycle arrest

Properties

IUPAC Name

12-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O3S/c1-12-9-25(10-13(2)30-12)18(28)7-16-11-31-21-24-19-17(20(29)26(16)21)8-23-27(19)15-5-3-14(22)4-6-15/h3-6,8,12-13,16H,7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPLPJWOJVSQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.